molecular formula C11H7F3N2O4 B2427683 [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid CAS No. 2058464-42-7

[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid

Cat. No.: B2427683
CAS No.: 2058464-42-7
M. Wt: 288.182
InChI Key: HOUVVLZDRBXLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid is a synthetic organic compound characterized by the presence of an imidazolidinone ring substituted with a trifluorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction efficiency and minimize waste. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the imidazolidinone ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid lies in its combination of the trifluorophenyl group and the imidazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4/c12-5-1-4(2-6(13)9(5)14)16-10(19)7(3-8(17)18)15-11(16)20/h1-2,7H,3H2,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUVVLZDRBXLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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